Methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 6-chloropyridinyl group and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridinyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyridinyl derivatives.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, methyl ester
- 4-Piperidinecarboxylic acid, 1-(4-chloro-2-pyridinyl)-, methyl ester
- 4-Piperidinecarboxylic acid, 1-(6-bromo-2-pyridinyl)-, methyl ester
Uniqueness
4-Piperidinecarboxylic acid, 1-(6-chloro-2-pyridinyl)-, methyl ester is unique due to the presence of the 6-chloropyridinyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
898227-94-6 |
---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-5-7-15(8-6-9)11-4-2-3-10(13)14-11/h2-4,9H,5-8H2,1H3 |
InChI Key |
NSUHIYZMOIRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.